1-Pentanoylpiperidine-4-carboxylic acid
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Overview
Description
1-Pentanoylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a pentanoyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentanoylpiperidine-4-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles using efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-Pentanoylpiperidine-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Acid chlorides, esters.
Scientific Research Applications
1-Pentanoylpiperidine-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-Pentanoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-Pentanoylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives:
Piperidine-4-carboxylic acid: Lacks the pentanoyl group, making it less hydrophobic.
1-Benzylpiperidine-4-carboxylic acid: Contains a benzyl group instead of a pentanoyl group, affecting its biological activity and solubility.
1-(2-Pyridin-4-yl-ethyl)piperidine-4-carboxylic acid: Contains a pyridine ring, which may enhance its binding affinity to certain targets
Uniqueness: this compound is unique due to its specific structural features, such as the pentanoyl group, which can influence its hydrophobicity, reactivity, and biological activity compared to other piperidine derivatives .
Biological Activity
1-Pentanoylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₁₁H₁₇N₁O₂
- Molecular Weight : 197.26 g/mol
The compound features a piperidine ring substituted with a pentanoyl group and a carboxylic acid moiety, which may influence its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Activity : There is ongoing investigation into its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.
- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a therapeutic agent in treating infections.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 18 | 200 |
Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 (Breast Cancer) | 25 | 45 |
A549 (Lung Cancer) | 30 | 38 |
Future Directions
Further research is warranted to explore the full spectrum of biological activities of this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by the compound.
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to assess therapeutic potential.
- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.
Properties
IUPAC Name |
1-pentanoylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-10(13)12-7-5-9(6-8-12)11(14)15/h9H,2-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAMEVSHGSQVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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